3,5-Dichloro-4-(trifluoromethyl)aniline
Overview
Description
“3,5-Dichloro-4-(trifluoromethyl)aniline” is a synthetic organic compound . It is a derivative of aniline, which is an aromatic amine . This compound is widely used in the manufacturing of agrochemicals, pharmaceuticals, and materials.
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the preparation method of 2,6-dichloro-4-trifluoromethyl-aniline involves using p-Chlorobenzotrifluoride as the starting material, which is subjected to halogenation reaction and ammoniation reaction . Another method involves a Pd-catalyzed coupling reaction .
Molecular Structure Analysis
The molecular formula of “3,5-Dichloro-4-(trifluoromethyl)aniline” is C7H4Cl2F3N . The average mass is 230.015 Da .
Scientific Research Applications
Synthesis of Hexaflumuron
- Scientific Field: Organic Chemistry
- Application Summary: 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, a derivative of 3,5-Dichloro-4-(trifluoromethyl)aniline, is a key intermediate in the synthesis of Hexaflumuron, a type of benzoylphenylurea insecticide .
- Results or Outcomes: The new synthetic route has the advantages of fewer reaction steps, higher overall yield, less process safety hazard and environmental impact .
Synthesis of Trifluoromethylpyridines
- Scientific Field: Agrochemical and Pharmaceutical Industries
- Application Summary: 2,3-dichloro-5-(trifluoromethyl)pyridine, a derivative of 3,5-Dichloro-4-(trifluoromethyl)aniline, is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling
- Scientific Field: Organic Chemistry
- Application Summary: 3,5-Bis(trifluoromethyl)aniline, a derivative of 3,5-Dichloro-4-(trifluoromethyl)aniline, was found to be a highly efficient monodentate transient directing group for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Synthesis of Liquid-Crystalline Polymethacrylates
- Scientific Field: Polymer Chemistry
- Application Summary: 4-(Trifluoromethoxy)aniline, a derivative of 3,5-Dichloro-4-(trifluoromethyl)aniline, was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
FDA-Approved Trifluoromethyl Group-Containing Drugs
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years. The trifluoromethyl (TFM, -CF3) group is a common pharmacophore in these drugs .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Synthesis of Fipronil
- Scientific Field: Agrochemical Industry
- Application Summary: Fipronil, a highly effective broad-spectrum insecticide widely used for fruits, vegetables, coffee, rice, and other crops, as well as for seed treatment and soil injection, can be synthesized from 3,5-Dichloro-4-(trifluoromethyl)aniline .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
3,5-dichloro-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVGLWZIYWMBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381261 | |
Record name | 3,5-dichloro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-(trifluoromethyl)aniline | |
CAS RN |
496052-55-2 | |
Record name | 3,5-dichloro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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